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molecular formula C10H7NOS B8502820 4-Oxo-isothiochroman-7-carbonitrile

4-Oxo-isothiochroman-7-carbonitrile

Cat. No. B8502820
M. Wt: 189.24 g/mol
InChI Key: PGIKGXRWPUVFPD-UHFFFAOYSA-N
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Patent
US08436035B2

Procedure details

To a solution of 4-oxo-isothiochroman-7-carbonitrile (830 mg, 4.4 mmol) in methanol (25 mL) at 0° C. is added NaBH4 (330 mg, 8.8 mmol). The reaction is permitted to stir for 1 hour and then quenched with 1N aqueous HCl. The reaction is concentrated to approximately half of its original volume and diluted with ethyl acetate. The organic layer is separated, dried with Na2SO4, filtered and concentrated. The resulting residue is purified by silica gel flash chromatography (ethyl acetate-hexanes, 0:1 to 1:1) to afford 4-hydroxy-isothiochroman-7-carbonitrile; MS: (ESI) m/z 192.1 (M+H)+.
Quantity
830 mg
Type
reactant
Reaction Step One
Name
Quantity
330 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[C:11]2[C:6](=[CH:7][C:8]([C:12]#[N:13])=[CH:9][CH:10]=2)[CH2:5][S:4][CH2:3]1.[BH4-].[Na+]>CO>[OH:1][CH:2]1[C:11]2[C:6](=[CH:7][C:8]([C:12]#[N:13])=[CH:9][CH:10]=2)[CH2:5][S:4][CH2:3]1 |f:1.2|

Inputs

Step One
Name
Quantity
830 mg
Type
reactant
Smiles
O=C1CSCC2=CC(=CC=C12)C#N
Name
Quantity
330 mg
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
25 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
to stir for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with 1N aqueous HCl
CONCENTRATION
Type
CONCENTRATION
Details
The reaction is concentrated to approximately half of its original volume
ADDITION
Type
ADDITION
Details
diluted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic layer is separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The resulting residue is purified by silica gel flash chromatography (ethyl acetate-hexanes, 0:1 to 1:1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OC1CSCC2=CC(=CC=C12)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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